
Ethyl (triethylsilyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (triethylsilyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of an ethyl group, a triethylsilyl group, and a carbamate functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (triethylsilyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of carbamate synthesis can be applied. Industrial production would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (triethylsilyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: The triethylsilyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the triethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of ethyl (triethylsilyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The triethylsilyl group provides steric hindrance and hydrophobicity, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
Comparison
Ethyl (triethylsilyl)carbamate is unique due to the presence of the triethylsilyl group, which imparts distinct properties such as increased hydrophobicity and steric bulk. This makes it more suitable for specific applications in organic synthesis and drug design compared to other carbamates .
Propiedades
Número CAS |
61907-02-6 |
|---|---|
Fórmula molecular |
C9H21NO2Si |
Peso molecular |
203.35 g/mol |
Nombre IUPAC |
ethyl N-triethylsilylcarbamate |
InChI |
InChI=1S/C9H21NO2Si/c1-5-12-9(11)10-13(6-2,7-3)8-4/h5-8H2,1-4H3,(H,10,11) |
Clave InChI |
ZPQLIFIHLCQQHZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


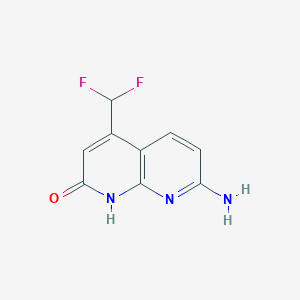
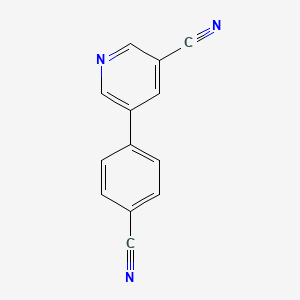
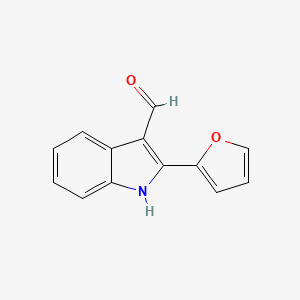

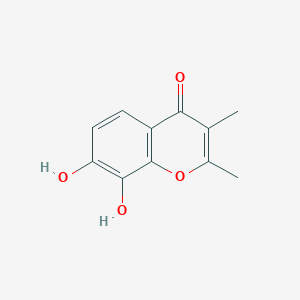
![4-Chlorofuro[2,3-b]quinoline](/img/structure/B11894007.png)

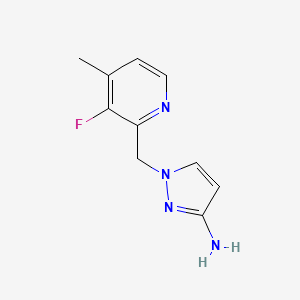



![6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane](/img/structure/B11894055.png)
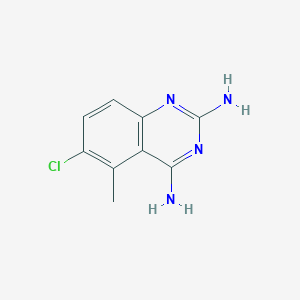
![9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11894060.png)
